![molecular formula C26H22N4O7 B2948136 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899902-07-9](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C26H22N4O7 and its molecular weight is 502.483. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The chemical compound N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide and its derivatives are subjects of research due to their potential in various biological applications. A noteworthy study involves the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, exhibiting significant psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have shown a marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions. Such activities suggest their potential as therapeutic agents in treating inflammation, cancer, and microbial infections, highlighting the importance of structural characteristics and physicochemical parameters in biological activities (Zablotskaya et al., 2013).
Antitumor Activity
Further research on quinazolinone derivatives, closely related to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, indicates significant antitumor activity. A study by Al-Suwaidan et al. (2016) revealed that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, demonstrating potency against CNS, renal, and breast cancer cell lines. This research underscores the potential of these compounds in developing new cancer therapies, particularly by inhibiting EGFR-TK and B-RAF kinase, which are crucial in the growth of melanoma and other cancers (Al-Suwaidan et al., 2016).
Pro-Drug Applications
Another interesting application is the use of nitrofuranylmethyl derivatives, such as 5-nitrofuran-2-ylmethyl group, as potential bioreductively activated pro-drug systems. These compounds are designed to release therapeutic drugs selectively in hypoxic solid tumors, offering a targeted approach to cancer treatment. The study by Berry et al. (1997) on the synthesis and properties of these derivatives provides insights into their potential as pro-drugs, aiming for selective drug release in tumor environments while minimizing effects on healthy tissues (Berry et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1,3-benzodioxole with 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1,3-benzodioxole", "3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1,3-benzodioxole in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine).", "Step 2: Add 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound, N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |
Número CAS |
899902-07-9 |
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Fórmula molecular |
C26H22N4O7 |
Peso molecular |
502.483 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31) |
Clave InChI |
UXXAVTPEMPOSDU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



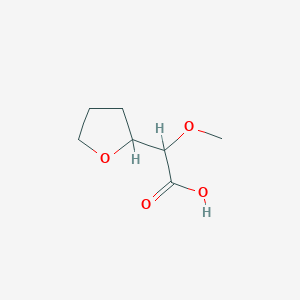
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2948058.png)

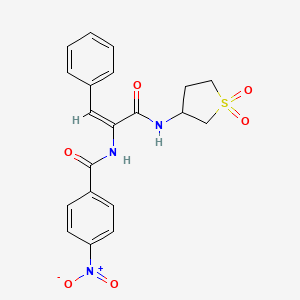
![Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B2948064.png)

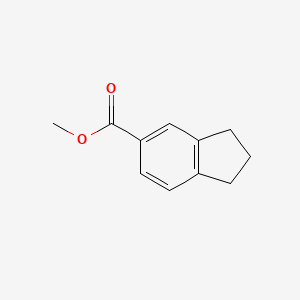
amine hydrochloride](/img/structure/B2948069.png)
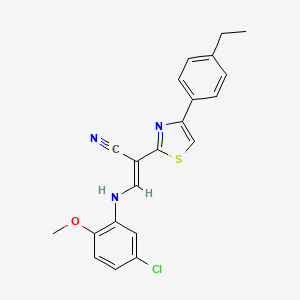
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2948071.png)
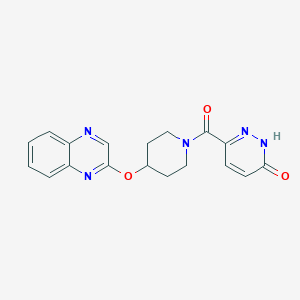
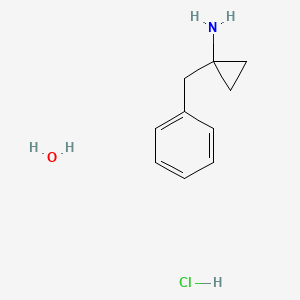
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
![7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2948076.png)